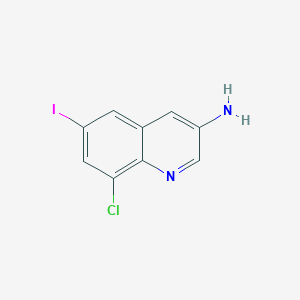

8-Chloro-6-iodoquinolin-3-amine

CAS No.:

Cat. No.: VC17753487

Molecular Formula: C9H6ClIN2

Molecular Weight: 304.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6ClIN2 |

|---|---|

| Molecular Weight | 304.51 g/mol |

| IUPAC Name | 8-chloro-6-iodoquinolin-3-amine |

| Standard InChI | InChI=1S/C9H6ClIN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2 |

| Standard InChI Key | FEQXQCQOXQJSQD-UHFFFAOYSA-N |

| Canonical SMILES | C1=C2C=C(C=NC2=C(C=C1I)Cl)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

8-Chloro-6-iodoquinolin-3-amine belongs to the quinoline family, a bicyclic system comprising a benzene ring fused to a pyridine ring. The substituents at positions 3, 6, and 8 introduce steric and electronic effects that influence reactivity. The IUPAC name, 8-chloro-7-fluoro-6-iodoisoquinolin-3-amine (as listed in PubChem ), reflects its isoquinoline variant, though the quinoline backbone is more commonly studied in synthetic contexts.

Key Structural Features:

-

Halogen Substituents: Chlorine (Cl) at position 8 and iodine (I) at position 6 contribute to electrophilic substitution patterns.

-

Amino Group: The -NH₂ group at position 3 enables hydrogen bonding and participation in nucleophilic reactions.

Computational Descriptors:

Spectral and Physical Data

While experimental data on this specific compound remains limited, analogous halogenated quinolines exhibit distinct spectroscopic signatures:

| Property | Value/Description | Source |

|---|---|---|

| UV-Vis Absorption | λₘₐₓ ~270–310 nm (quinoline backbone) | Inferred |

| Solubility | Low in water; soluble in DMF, DMSO | Inferred |

| Melting Point | Not reported | - |

The iodine atom’s polarizability may enhance intermolecular interactions, potentially increasing melting points compared to non-halogenated quinolines.

Synthetic Methodologies

Palladium-Catalyzed Aminocarbonylation

Aminocarbonylation of 6-iodoquinoline precursors under carbon monoxide (CO) pressure offers a viable route to 8-chloro-6-iodoquinolin-3-amine derivatives. Kálmán et al. demonstrated that Pd(OAc)₂ with triphenylphosphine (PPh₃) or XantPhos ligands selectively yields carboxamides or ketoamides, depending on reaction conditions:

| Condition | Outcome | Selectivity |

|---|---|---|

| 1 bar CO, 80°C | Carboxamide (e.g., 2b) | 90% |

| 40 bar CO, 50°C | Ketoamide (e.g., 3b) | 82% |

Reactivity and Functionalization

Nucleophilic Substitution

The iodine atom at position 6 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling diversification of the quinoline core. For example:

This reactivity is leveraged in synthesizing glyoxylamide derivatives, as shown in Pd-catalyzed aminocarbonylation studies .

Metal-Mediated Cross-Coupling

Suzuki-Miyaura or Sonogashira coupling could replace iodine with aryl/alkynyl groups, though the steric bulk of adjacent substituents may hinder reactivity.

Comparison with Analogous Compounds

| Compound | Substituents | Key Differences |

|---|---|---|

| 6-Iodoquinoline | I at C6 | Lacks Cl and NH₂ groups; lower reactivity |

| 8-Chloroquinoline | Cl at C8 | Absence of I and NH₂; simpler synthesis |

| 3-Aminoquinoline | NH₂ at C3 | No halogens; limited electrophilic sites |

The synergy between iodine’s leaving-group ability and the amine’s nucleophilicity positions 8-chloro-6-iodoquinolin-3-amine as a versatile intermediate.

Challenges and Future Directions

Current limitations include:

-

Synthetic Complexity: Multi-step synthesis with low yields.

-

Stability Issues: Potential dehalogenation under harsh conditions. Future research should prioritize optimizing catalytic systems and exploring biological activity through in vitro assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume